3-methyl-1,2-thiazole-4-carbaldehyde
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Overview
Description
3-methyl-1,2-thiazole-4-carbaldehyde is a heterocyclic organic compound containing a five-membered ring with nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,2-thiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-4-nitroisothiazole with reducing agents to yield the desired aldehyde. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,2-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used under mild conditions.
Major Products Formed
Oxidation: 3-Methyl-isothiazole-4-carboxylic acid.
Reduction: 3-Methyl-isothiazole-4-methanol.
Substitution: Various substituted isothiazole derivatives depending on the reagents used.
Scientific Research Applications
3-methyl-1,2-thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-1,2-thiazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfur and nitrogen atoms in the ring can also participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-isothiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Methyl-isothiazole-5-carbaldehyde: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Isothiazole-4-carbaldehyde:
Uniqueness
3-methyl-1,2-thiazole-4-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
3-methyl-1,2-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-5(2-7)3-8-6-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOLGPQFVGOIHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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